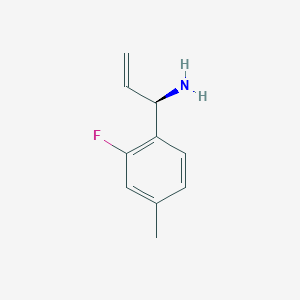![molecular formula C6H12ClNO2 B15237950 cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl](/img/structure/B15237950.png)
cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl is a chemical compound with a unique structure that includes a fused furan and pyrrole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl typically involves multicomponent reactions. One common method is the one-pot three-component reaction, which involves the use of 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione, and 1H-pyrrole-2-carbaldehyde. This reaction is carried out in an ionic liquid medium at temperatures between 75-80°C for 110-120 minutes . The use of ionic liquids as solvents is advantageous due to their environmental friendliness and ability to produce high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of efficient multicomponent reactions are likely to be employed to ensure high yields and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl involves its interaction with specific molecular targets and pathways. For instance, derivatives of similar compounds have been shown to inhibit enzymes such as tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound may exert its effects by binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- cis-Hexahydro-1H-furo[3,4-c]pyrrole
- cis-Hexahydropyrrolo[3,4-b]pyrrol-6(6ah)-one
Uniqueness
cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H12ClNO2 |
|---|---|
Molekulargewicht |
165.62 g/mol |
IUPAC-Name |
(3S,3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrol-3-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6-1-7-5-3-9-2-4(5)6;/h4-8H,1-3H2;1H/t4-,5+,6-;/m1./s1 |
InChI-Schlüssel |
QKASQOKDECVSJJ-KJESCUSBSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]2COC[C@@H]2N1)O.Cl |
Kanonische SMILES |
C1C(C2COCC2N1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-([1,1'-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid](/img/structure/B15237875.png)
![cis-2-(Tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-3A-carboxylic acid](/img/structure/B15237883.png)
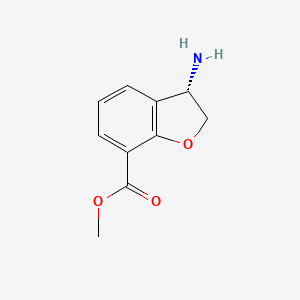

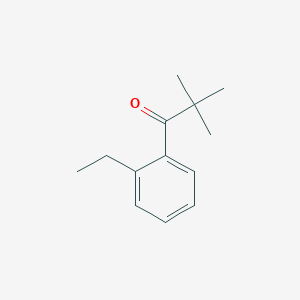
![6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B15237906.png)
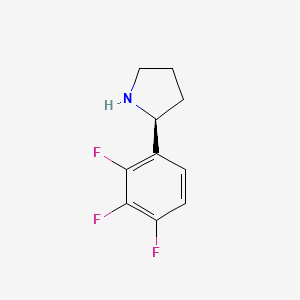

![5-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B15237915.png)
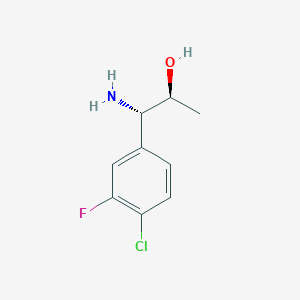

![8-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B15237935.png)
